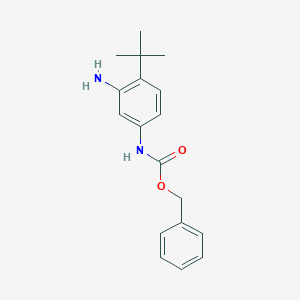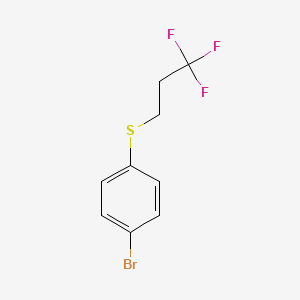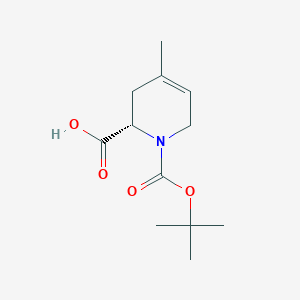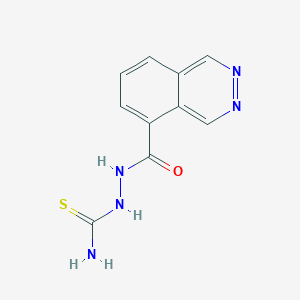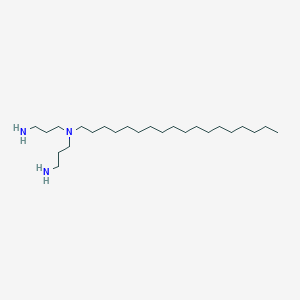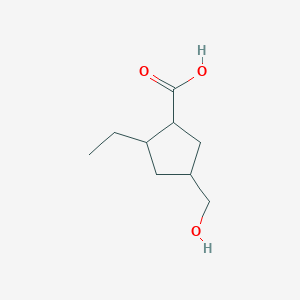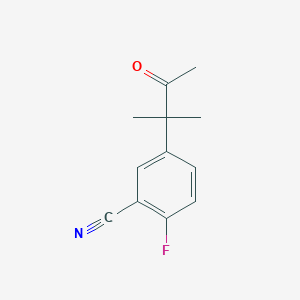
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile is an organic compound with a complex structure that includes a fluorine atom, a nitrile group, and a ketone group
Méthodes De Préparation
The synthesis of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-fluorobenzonitrile with lithium N,N-dialkylaminoborohydride to yield 2-(N,N-dialkylamino)benzylamines .
Analyse Des Réactions Chimiques
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride and various oxidizing agents
Applications De Recherche Scientifique
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be compared with similar compounds such as 2-fluorobenzonitrile and 2-fluoro-4-methoxy-5-(3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
1239964-10-3 |
|---|---|
Formule moléculaire |
C12H12FNO |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile |
InChI |
InChI=1S/C12H12FNO/c1-8(15)12(2,3)10-4-5-11(13)9(6-10)7-14/h4-6H,1-3H3 |
Clé InChI |
ZAAKLMNLBPIOFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)C1=CC(=C(C=C1)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

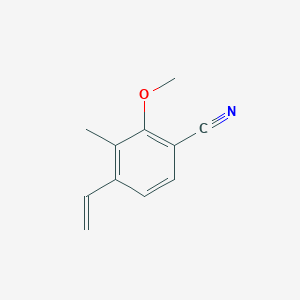
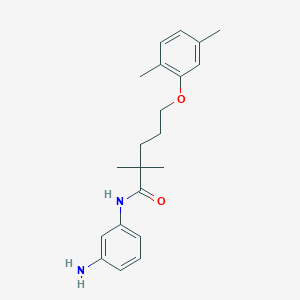
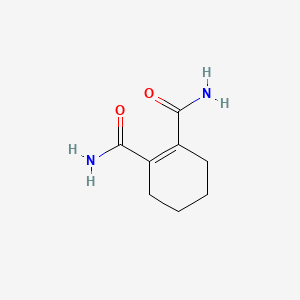
![[4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine](/img/structure/B8301441.png)
